(S)-2-((Tert-butoxycarbonyl)amino)-5-(4-cyanophenyl)pent-4-enoic acid
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Overview
Description
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-CYANOPHENYL)PENT-4-ENOICACID is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a cyano-substituted phenyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-CYANOPHENYL)PENT-4-ENOICACID typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Pent-4-enoic Acid Backbone: This can be achieved through various organic reactions, including the use of Grignard reagents or Wittig reactions to introduce the double bond.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-CYANOPHENYL)PENT-4-ENOICACID undergoes various chemical reactions, including:
Oxidation: The double bond in the pent-4-enoic acid backbone can be oxidized to form epoxides or diols.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for cyano group reduction.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Epoxides: and from oxidation reactions.
Amines: from reduction of the cyano group.
Free amines: from Boc deprotection.
Scientific Research Applications
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-CYANOPHENYL)PENT-4-ENOICACID has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a building block in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-CYANOPHENYL)PENT-4-ENOICACID involves its interaction with various molecular targets. The Boc-protected amino group can be deprotected to reveal a free amine, which can then interact with enzymes or receptors. The cyano group can also participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-PHENYLPENT-4-ENOICACID: Lacks the cyano group, making it less reactive in certain contexts.
(S)-2-AMINO-5-(4-CYANOPHENYL)PENT-4-ENOICACID: Lacks the Boc protection, making it more reactive but less stable.
Uniqueness
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-CYANOPHENYL)PENT-4-ENOICACID is unique due to the presence of both the Boc-protected amino group and the cyano-substituted phenyl group, which confer distinct reactivity and stability properties.
Properties
Molecular Formula |
C17H20N2O4 |
---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
(E,2S)-5-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)6-4-5-12-7-9-13(11-18)10-8-12/h4-5,7-10,14H,6H2,1-3H3,(H,19,22)(H,20,21)/b5-4+/t14-/m0/s1 |
InChI Key |
CATKGOPTFNVPFW-NNTXTVRGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C/C=C/C1=CC=C(C=C1)C#N)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=CC1=CC=C(C=C1)C#N)C(=O)O |
Origin of Product |
United States |
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